p-Xylene-alpha, dimethanesulfonate

Description

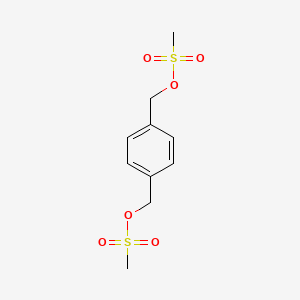

Structure

3D Structure

Properties

CAS No. |

1953-55-5 |

|---|---|

Molecular Formula |

C10H14O6S2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

[4-(methylsulfonyloxymethyl)phenyl]methyl methanesulfonate |

InChI |

InChI=1S/C10H14O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 |

InChI Key |

ZIMCLCZANGOZDU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=C(C=C1)COS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Pathways to P Xylene Alpha,alpha Dimethanesulfonate

Esterification Routes from p-Xylylene Glycol Precursors

The most common and direct route to p-xylene-alpha,alpha'-dimethanesulfonate involves the esterification of p-xylylene glycol. This reaction, a cornerstone in the synthesis of sulfonate esters, converts the hydroxyl groups of the glycol into methanesulfonate (B1217627) (mesylate) esters. The fundamental transformation involves reacting p-xylylene glycol with a suitable methanesulfonylating agent, typically in the presence of a base.

The reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonylating reagent. A base is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction, such as hydrochloric acid when methanesulfonyl chloride is used.

Optimization of Reaction Conditions for High Yield and Purity

The efficiency of the esterification of p-xylylene glycol is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, base, temperature, and the stoichiometry of the reactants. The goal is to maximize the yield of the desired bis(sulfonate) while minimizing side reactions.

Bases such as pyridine, triethylamine (B128534), or 2,4,6-trimethylpyridine (B116444) are frequently used. chemicalbook.com The choice of base can influence the reaction rate and the formation of byproducts. The solvent is typically an aprotic solvent like dichloromethane (B109758) or toluene, which can dissolve the reactants and facilitate the reaction without participating in it.

Temperature control is crucial. While some reactions proceed efficiently at room temperature acs.org, others may require cooling to mitigate exothermic reactions or heating to drive the reaction to completion. The molar ratio of the glycol, sulfonylating agent, and base is also a critical factor to optimize for achieving high conversion and selectivity.

Table 1: Illustrative Data for Optimization of Reaction Conditions This table presents hypothetical data to illustrate the effects of varying reaction conditions on the yield of p-Xylene-alpha,alpha'-dimethanesulfonate.

| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanesulfonyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 85 |

| 2 | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 90 |

| 3 | Methanesulfonic Anhydride (B1165640) | Pyridine | Toluene | 25 | 92 |

| 4 | Methanesulfonyl Chloride | Triethylamine | Toluene | 50 | 88 |

Methodologies for Handling and Isolation of Reactive Intermediates

The synthesis of sulfonate esters can involve reactive intermediates. For instance, the reaction of an alcohol with methanesulfonyl chloride in the presence of a base forms a chlorosulfonate intermediate in some cases. libretexts.org The handling of these intermediates is critical to ensure both safety and reaction efficiency.

Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the sulfonylating agent or the product. Anhydrous solvents are also essential for the same reason. chemicalbook.com

The isolation of the final product, p-xylene-alpha,alpha'-dimethanesulfonate, typically involves a workup procedure to remove the base's salt and other impurities. This often includes washing the reaction mixture with dilute acid, water, and brine, followed by drying the organic layer and removing the solvent under reduced pressure. Purification is commonly achieved by recrystallization or column chromatography to obtain the product in high purity. organic-chemistry.org

Comparative Analysis of Sulfonylation Reagents

The choice of sulfonylating reagent is a critical factor that influences the outcome of the synthesis of p-xylene-alpha,alpha'-dimethanesulfonate. The two most common reagents for this transformation are methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (Ms2O).

Methanesulfonyl Chloride (MsCl) is a widely used reagent due to its high reactivity and commercial availability. guidechem.com It reacts with alcohols in the presence of a base to form the corresponding mesylate. masterorganicchemistry.com However, a common side reaction when using MsCl is the formation of alkyl chlorides, which can reduce the yield of the desired sulfonate ester. chemicalbook.comnih.gov

Methanesulfonic Anhydride (Ms2O) is often a superior reagent for sulfonylation. chemicalbook.com It is highly reactive and its use avoids the formation of chlorinated byproducts that can occur with MsCl. chemicalbook.comwikipedia.org This often leads to cleaner reactions and higher yields of the desired sulfonate ester. While Ms2O can be more expensive than MsCl, its advantages in terms of yield and purity can make it the preferred reagent in many applications.

Other less common sulfonylating agents could also be considered, but MsCl and Ms2O remain the most practical choices for the synthesis of p-xylene-alpha,alpha'-dimethanesulfonate.

Table 2: Comparative Analysis of Common Sulfonylation Reagents This table provides a general comparison between methanesulfonyl chloride and methanesulfonic anhydride for the synthesis of sulfonate esters.

| Reagent | Advantages | Disadvantages | Typical Byproducts |

|---|---|---|---|

| Methanesulfonyl Chloride (MsCl) | Cost-effective, readily available, high reactivity. | Can form chlorinated byproducts, may require careful control of reaction conditions. | Alkyl chlorides, triethylammonium (B8662869) chloride (if triethylamine is the base). chemicalbook.com |

| Methanesulfonic Anhydride (Ms2O) | Higher yields, avoids chlorinated byproducts, clean reactions. chemicalbook.com | More expensive, moisture sensitive. chemicalbook.com | Methanesulfonic acid. |

Innovations in Green Synthetic Approaches for Bis(sulfonates)

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods in chemistry. For the synthesis of bis(sulfonates), these innovations focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One approach is the use of ionic liquids as both solvent and catalyst. organic-chemistry.org Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the synthesis. organic-chemistry.org Another green strategy is the development of solvent-free reaction conditions, which eliminates the need for large quantities of organic solvents. researchgate.net

Catalytic methods are also being explored to improve the efficiency of sulfonylation reactions. For example, the use of a catalyst can allow the reaction to proceed under milder conditions and with higher selectivity, reducing energy consumption and the formation of byproducts. organic-chemistry.org The search for eco-friendly methods for the synthesis of sulfonate derivatives is an active area of research, with the goal of making the production of compounds like p-xylene-alpha,alpha'-dimethanesulfonate more sustainable. scilit.com

Mechanistic Investigations of P Xylene Alpha,alpha Dimethanesulfonate Reactivity

Nucleophilic Substitution Pathways

The core reactivity of p-xylene-alpha,alpha'-dimethanesulfonate lies in the susceptibility of its benzylic carbons to nucleophilic attack, leading to the displacement of the methanesulfonate (B1217627) (mesylate) leaving groups. The methanesulfonate anion is a very good leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms. nih.govyoutube.com The reaction pathways for nucleophilic substitution at the benzylic positions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. youtube.com

Stereochemical and Kinetic Aspects of SN1 and SN2 Displacements

The benzylic nature of the reactive centers in p-xylene-alpha,alpha'-dimethanesulfonate allows for both SN1 and SN2 reaction pathways. youtube.com The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. This carbocation is planar, and subsequent attack by a nucleophile can occur from either face, leading to racemization if the carbon center is chiral. In contrast, the SN2 mechanism is a concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. cureffi.org

For primary benzylic substrates like p-xylene-alpha,alpha'-dimethanesulfonate, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents. However, the SN1 mechanism can become competitive under conditions that favor carbocation formation, such as in the presence of polar protic solvents or with weakly basic, non-nucleophilic leaving groups.

A study on the nucleophilic substitution of neopentyl-like structures with various leaving groups, including methanesulfonate, revealed that sulfonate esters are generally less reactive than the corresponding halides in SN2 reactions on sterically hindered substrates. This suggests that the steric bulk around the benzylic carbons in p-xylene-alpha,alpha'-dimethanesulfonate could influence the competition between SN1 and SN2 pathways.

Influence of Nucleophile Basicity and Steric Hindrance

The nature of the nucleophile plays a critical role in directing the course of substitution reactions on p-xylene-alpha,alpha'-dimethanesulfonate. A key consideration is the distinction between nucleophilicity and basicity. Nucleophilicity is a kinetic phenomenon that describes the rate at which a nucleophile attacks an electrophilic center, whereas basicity is a thermodynamic concept related to the position of equilibrium in a proton transfer reaction. rsc.org

Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity correlates with basicity. rsc.org For example, more basic phenoxides will react faster than less basic ones. However, this correlation can break down when comparing nucleophiles with different attacking atoms or with significant differences in steric bulk.

The steric hindrance of the nucleophile is a major factor, particularly for SN2 reactions which involve a direct approach to the electrophilic carbon. Bulky nucleophiles will react significantly slower in SN2 displacements. This effect is less pronounced in SN1 reactions since the nucleophile attacks a planar carbocation intermediate.

The following table illustrates the general trends in nucleophilicity for common nucleophiles.

| Category | Examples | General Reactivity |

| Excellent Nucleophiles | I⁻, HS⁻, RS⁻ | High reactivity in SN2 reactions. |

| Good Nucleophiles | Br⁻, HO⁻, RO⁻, CN⁻, N₃⁻ | Good reactivity in SN2 reactions. |

| Fair Nucleophiles | NH₃, Cl⁻, F⁻, RCO₂⁻ | Moderate reactivity in SN2 reactions. |

| Weak Nucleophiles | H₂O, ROH | Tend to react via SN1 mechanisms. |

| Very Weak Nucleophiles | RCO₂H | Generally unreactive in SN2 reactions. |

In the context of p-xylene-alpha,alpha'-dimethanesulfonate, strong, non-bulky nucleophiles like azide (B81097) (N₃⁻) or cyanide (CN⁻) would be expected to favor a bimolecular substitution pathway. In contrast, bulky bases like potassium tert-butoxide are more likely to promote elimination reactions if a β-hydrogen is available, although in this specific substrate, substitution is the primary pathway.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can have a profound impact on the rates and selectivity of nucleophilic substitution reactions of p-xylene-alpha,alpha'-dimethanesulfonate by influencing the stability of the reactants, transition states, and intermediates.

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding. They are particularly effective at solvating both cations and anions. These solvents favor SN1 reactions because they can stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding. For SN2 reactions, polar protic solvents can solvate the nucleophile, which can decrease its reactivity by lowering its ground state energy.

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess large dipole moments but lack acidic protons for hydrogen bonding. They are good at solvating cations but are less effective at solvating anions. As a result, nucleophiles are less solvated and thus more reactive in these solvents, making polar aprotic solvents ideal for promoting SN2 reactions.

The following table summarizes the expected effect of solvent type on the substitution pathways of p-xylene-alpha,alpha'-dimethanesulfonate.

| Solvent Type | Effect on SN1 Rate | Effect on SN2 Rate | Favored Pathway |

| Polar Protic | Increases | Decreases | SN1 |

| Polar Aprotic | Decreases | Increases | SN2 |

| Nonpolar | Decreases | Decreases | Generally slow |

Cyclization and Polycondensation Mechanisms

The bifunctional nature of p-xylene-alpha,alpha'-dimethanesulfonate makes it an excellent monomer for both intramolecular cyclization and intermolecular polycondensation reactions when treated with difunctional nucleophiles. The competition between these two pathways is a classic example of the factors governing ring-chain equilibria.

Intramolecular Cyclization vs. Intermolecular Polymerization

The reaction of p-xylene-alpha,alpha'-dimethanesulfonate with a dinucleophile can lead to either a cyclic product (cyclophane) through intramolecular reaction or a linear polymer through intermolecular reaction. The outcome is primarily determined by the effective molarity (EM) of the reacting ends, which is influenced by factors such as the length and flexibility of the linking chain in the dinucleophile, the concentration of the reactants, and the reaction temperature.

High dilution conditions favor intramolecular cyclization by minimizing the probability of intermolecular encounters. Conversely, high concentrations of reactants favor intermolecular polymerization. The formation of thermodynamically stable ring sizes, typically 5- to 7-membered rings, is generally favored. However, the synthesis of larger macrocycles, known as cyclophanes, is also a significant application of this type of chemistry, often requiring high-dilution techniques. nih.govyoutube.com

The nature of the dinucleophile is also crucial. For example, rigid dinucleophiles may pre-organize the system for cyclization, while more flexible chains might lead to a mixture of cyclic and polymeric products.

Ring-Closing Reactions via Double Nucleophilic Substitution

The synthesis of cyclophanes from p-xylene (B151628) derivatives is a well-established field. In these reactions, a difunctional electrophile like p-xylene-alpha,alpha'-dimethanesulfonate reacts with a difunctional nucleophile, such as a bisphenol or a diamine, under conditions that promote ring closure. The reaction proceeds via a two-step nucleophilic substitution. The first substitution forms an open-chain intermediate, which then undergoes a second, intramolecular substitution to close the ring.

For example, the reaction with a bisphenol in the presence of a base would proceed as follows:

The base deprotonates one of the phenolic hydroxyl groups, creating a more potent phenoxide nucleophile.

This phenoxide attacks one of the benzylic carbons of p-xylene-alpha,alpha'-dimethanesulfonate, displacing a mesylate group and forming an ether linkage.

The second phenolic hydroxyl group is then deprotonated, and the resulting phenoxide attacks the remaining benzylic carbon intramolecularly, displacing the second mesylate group and forming the cyclophane.

The success of these reactions often depends on a template effect, where non-covalent interactions help to pre-organize the linear intermediate into a conformation that is conducive to cyclization. The kinetics of these polycondensation reactions leading to polymers like poly(arylene ether)s have been studied and often follow second-order rate laws. rsc.org While specific kinetic data for the cyclization of p-xylene-alpha,alpha'-dimethanesulfonate is scarce, the principles derived from analogous polymerization studies are applicable.

Electrophilic Aromatic Substitution Reactions of Derived Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.comuomustansiriyah.edu.iq The introduction of substituents onto the benzene (B151609) ring of a system derived from p-xylene-alpha,alpha'-dimethanesulfonate would be governed by the directing effects of the groups already present on the ring. The key substituent in this case is the -CH₂OSO₂CH₃ group.

The methanesulfonate group (-OSO₂CH₃) is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms and the resonance stabilization of the sulfonate group. This deactivating nature is transmitted through the methylene (B1212753) (-CH₂-) spacer. The -CH₂X group, where X is an electronegative group, is generally considered to be electron-withdrawing and deactivating towards electrophilic aromatic substitution due to the inductive effect. libretexts.orgwikipedia.org This deactivation occurs because the substituent withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edulibretexts.org

Consequently, any electrophilic aromatic substitution on a system derived from p-xylene-alpha,alpha'-dimethanesulfonate would be expected to be slower than on benzene itself. The directing effect of the -CH₂OSO₂CH₃ group would be meta-directing. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of electrophilic attack. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a System Derived from p-Xylene-alpha,alpha'-dimethanesulfonate

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 1-(Mesyloxymethyl)-4-(nitromethyl)benzene and subsequent products |

| Br₂/FeBr₃ (Bromination) | 1-Bromo-2,5-bis(mesyloxymethyl)benzene |

| SO₃/H₂SO₄ (Sulfonation) | 4-(Mesyloxymethyl)benzenesulfonic acid |

It is important to note that under forcing reaction conditions, the methanesulfonate groups could potentially be cleaved or undergo other reactions, complicating the outcome of electrophilic aromatic substitution.

Radical Processes and Electron Transfer Reactions

The benzylic positions of p-xylene-alpha,alpha'-dimethanesulfonate are susceptible to radical formation due to the stability of the resulting benzylic radicals. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, facilitating hydrogen atom abstraction by radical initiators. nih.gov

Radical Formation and Subsequent Reactions:

Homolytic cleavage of the C-O bond in the methanesulfonate group, potentially initiated by photolysis or a suitable redox catalyst, could also generate a benzylic radical. The resulting methanesulfonyloxy radical (CH₃SO₃•) is a highly reactive species.

Once formed, the benzylic radical can undergo several subsequent reactions:

Dimerization: Two benzylic radicals can combine to form a bibenzylic species.

Oxidation: The benzylic radical can be oxidized to a benzylic cation. This process, known as a radical-polar crossover , is often facilitated by a photoredox catalyst. The resulting carbocation can then be trapped by nucleophiles. nih.gov

Reaction with Oxygen: In the presence of oxygen, the benzylic radical can form a peroxyl radical, leading to oxidation products such as aldehydes or carboxylic acids.

Electron Transfer Reactions:

Single-electron transfer (SET) to the p-xylene-alpha,alpha'-dimethanesulfonate molecule could also initiate radical formation. The methanesulfonate is a good leaving group, and upon accepting an electron, the resulting radical anion could fragment to generate a benzylic radical and the methanesulfonate anion.

Recent advances in photoredox catalysis have demonstrated the generation of alkoxyl radicals from various precursors, which can then participate in hydrogen atom transfer (HAT) to generate carbon-centered radicals. researchgate.net A similar approach could potentially be applied to generate benzylic radicals from p-xylene-alpha,alpha'-dimethanesulfonate.

Table 2: Potential Radical and Electron Transfer Reactions of p-Xylene-alpha,alpha'-dimethanesulfonate

| Reaction Type | Initiator/Reagent | Intermediate(s) | Potential Product(s) |

| Hydrogen Atom Abstraction | Radical Initiator (e.g., AIBN) | Benzylic radical | Dimerized products, oxidation products |

| Photoredox Catalysis | Photocatalyst, Light | Benzylic radical, Benzylic cation | Substituted benzylic products |

| Single Electron Transfer | Reducing agent | Radical anion, Benzylic radical | Dimerized products, reduced products |

The specific outcomes of these radical and electron transfer reactions would be highly dependent on the reaction conditions, including the choice of initiator, catalyst, solvent, and the presence of other reagents.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Macrocyclic Frameworks

The rigid p-xylylene unit and the two reactive sites of p-xylene-alpha,alpha'-dimethanesulfonate make it an ideal component for the synthesis of macrocyclic compounds, such as cyclophanes. These molecules, which contain an aromatic ring and an aliphatic chain forming a bridge, are of great interest due to their unique three-dimensional structures and potential applications in host-guest chemistry and molecular recognition.

While direct literature on the use of p-xylene-alpha,alpha'-dimethanesulfonate for the synthesis of macrocyclic polyethers and polyamines is not abundant, the principle can be readily inferred from the well-established reactivity of its analogue, α,α′-dibromo-p-xylene. The dimethanesulfonate is an excellent leaving group, similar to bromide, and would be expected to undergo nucleophilic substitution reactions with diols and diamines to form the corresponding macrocyclic ethers and amines.

The general synthetic strategy involves the reaction of p-xylene-alpha,alpha'-dimethanesulfonate with a suitable bis-nucleophile, such as a polyethylene (B3416737) glycol or a diamine, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is crucial for achieving good yields of the desired macrocycle.

For instance, the reaction of α,α′-dibromo-p-xylene with catechols in the presence of a base like cesium carbonate is a known method for synthesizing [n.n]paracyclophanes. A similar approach with p-xylene-alpha,alpha'-dimethanesulfonate and a long-chain diol would be expected to yield macrocyclic polyethers.

Template-directed synthesis is a powerful strategy to enhance the efficiency of macrocyclization reactions by pre-organizing the linear precursor into a conformation that favors ring closure. This is particularly useful for the synthesis of large and strained cyclophanes.

In this context, a template molecule, often a metal ion or a neutral organic species, binds to the linear precursor and brings the reactive ends into proximity. While specific examples utilizing p-xylene-alpha,alpha'-dimethanesulfonate are not extensively documented, the use of related p-xylylene derivatives in template-directed synthesis is known. For example, the synthesis of a highly strained π-extended viologen-based cyclophane has been achieved where a pyrene (B120774) molecule was used as a templating agent during the cyclization step. researchgate.net The synthesis of other cyclophanes has been facilitated by the use of acenaphthenequinone (B41937) as a template to promote a ring-closing metathesis reaction. beilstein-journals.org An inherently chiral perylene (B46583) bisimide cyclophane has been synthesized that demonstrates high binding affinities for carbohelicene guests, which can be utilized for template-catalyzed deracemization. nih.gov These examples highlight the potential for using template effects to control the synthesis of complex macrocycles derived from bifunctional p-xylene (B151628) precursors like the dimethanesulfonate.

Polymer Chemistry and Supramolecular Materials

The bifunctionality of p-xylene-alpha,alpha'-dimethanesulfonate also makes it a valuable monomer for the synthesis of various polymers. The rigid aromatic core imparts desirable thermal and mechanical properties to the resulting materials.

Aromatic ionene polymers are a class of polyelectrolytes characterized by the presence of quaternary ammonium (B1175870) groups in the polymer backbone. These materials have applications in areas such as gene delivery, antimicrobial coatings, and as components in ion-exchange membranes.

The synthesis of aromatic ionene polymers can be achieved through the polycondensation reaction of a dihaloalkane with a tertiary diamine. Notably, α,α′-dibromo-p-xylene is explicitly mentioned as a building block for the synthesis of aromatic ionene polymers. sigmaaldrich.comsigmaaldrich.com Given the similar reactivity of the methanesulfonate (B1217627) group as a leaving group, p-xylene-alpha,alpha'-dimethanesulfonate can be expected to react with tertiary diamines, such as N,N,N',N'-tetramethyl-1,6-hexanediamine, in a similar fashion to yield aromatic ionene polymers. The resulting polymers would possess a p-xylylene unit in the backbone, contributing to their rigidity and thermal stability.

Poly(p-xylylene) (PPX) and its derivatives are high-performance polymers known for their excellent barrier properties, thermal stability, and chemical resistance. While the most common route to PPX is through the pyrolysis of [2.2]paracyclophane, alternative wet-chemical methods exist.

The Gilch polymerization, for example, involves the base-mediated polymerization of α,α′-dihalo-p-xylenes. chemrxiv.org This method proceeds through a p-xylylene intermediate. It is conceivable that p-xylene-alpha,alpha'-dimethanesulfonate could also serve as a precursor in a modified Gilch-type polymerization. The reaction would likely involve treatment with a strong base to induce elimination of the methanesulfonate groups and generate the reactive p-xylylene monomer in situ, which would then polymerize. This approach could offer a route to functionalized PPX derivatives by using appropriately substituted starting materials.

Hypercrosslinked polymers (HCPs) are a class of porous organic materials with high surface areas and a wide range of potential applications, including gas storage and separation, catalysis, and as supports for other materials. pku.edu.cn A common method for synthesizing HCPs is through the Friedel-Crafts alkylation of aromatic monomers with an external crosslinker.

In this context, α,α′-dichloro-p-xylene is a well-established crosslinker. ed.ac.uk It reacts with aromatic monomers, such as diphenylsulfide or triphenylamine, in the presence of a Lewis acid catalyst like iron(III) chloride to form a rigid, three-dimensional network. sigmaaldrich.comed.ac.uk The resulting polymers exhibit high surface areas and significant microporosity. Given that alkyl sulfonates can act as alkylating agents in Friedel-Crafts reactions, p-xylene-alpha,alpha'-dimethanesulfonate represents a viable alternative to dihalo-p-xylenes for the synthesis of HCPs. The use of the dimethanesulfonate derivative could potentially offer advantages in terms of reactivity and reaction conditions.

The properties of such hypercrosslinked polymers are highly dependent on the reaction conditions, including the monomer-to-crosslinker ratio and the amount of catalyst used.

| Monomer System | Crosslinker/Catalyst Ratio | Surface Area (BET) | Total Pore Volume | Reference |

| Diphenylsulfide / α,α′-dichloro-p-xylene | 1:8:8 | 1177 m²/g | 1.29 cm³/g | ed.ac.uk |

| Diphenylsulfide / α,α′-dichloro-p-xylene | 1:8:2 | 905 m²/g | 1.12 cm³/g | ed.ac.uk |

Table of Mentioned Compounds

| Common Name | Systematic Name |

| p-Xylene-alpha,alpha'-dimethanesulfonate | 1,4-Phenylenebis(methylene) dimethanesulfonate |

| α,α′-Dibromo-p-xylene | 1,4-Bis(bromomethyl)benzene |

| α,α′-Dichloro-p-xylene | 1,4-Bis(chloromethyl)benzene |

| Poly(p-xylylene) | Poly(1,4-phenylenedimethylene) |

| [2.2]Paracyclophane | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene |

| Diphenylsulfide | Phenyl sulfide |

| Triphenylamine | N,N-Diphenylaniline |

| Iron(III) chloride | Iron(III) chloride |

| N,N,N',N'-tetramethyl-1,6-hexanediamine | N,N,N',N'-Tetramethylhexane-1,6-diamine |

| Cesium carbonate | Cesium carbonate |

| Pyrene | Pyrene |

| Acenaphthenequinone | Acenaphthene-1,2-dione |

| Perylene bisimide | Perylenediimide |

Building Block for Fine Chemical Synthesis

The predictable and high reactivity of p-Xylene-alpha,alpha'-dimethanesulfonate makes it an attractive starting material for the synthesis of a variety of fine chemicals. Its ability to undergo facile bis-alkylation reactions with a range of nucleophiles allows for the construction of intricate molecular architectures.

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The synthesis of substituted phthalazinones is of significant interest to medicinal chemists. One synthetic route to certain phthalazinone derivatives involves the use of p-xylene-alpha,alpha'-dihalides, which are structurally analogous to p-Xylene-alpha,alpha'-dimethanesulfonate and react via similar mechanisms.

The synthesis of phthalazinone derivatives from p-Xylene-alpha,alpha'-dimethanesulfonate would typically proceed through a reaction with hydrazine (B178648) or a substituted hydrazine. The reaction mechanism involves a double nucleophilic substitution where the nitrogen atoms of the hydrazine attack the electrophilic benzylic carbons of the p-Xylene-alpha,alpha'-dimethanesulfonate, displacing the two methanesulfonate groups. This cyclization reaction would lead to the formation of a fused heterocyclic system containing the phthalazinone core.

While direct literature specifically detailing the use of p-Xylene-alpha,alpha'-dimethanesulfonate for phthalazinone synthesis is not abundant, the principle is well-established with similar electrophilic p-xylene derivatives. The reaction conditions would likely involve a suitable solvent and base to facilitate the reaction. The resulting phthalazinone derivatives could then be further functionalized to generate a library of compounds for biological screening.

The symmetrical nature and bifunctionality of p-Xylene-alpha,alpha'-dimethanesulfonate make it an ideal precursor for the generation of multifunctional aromatic compounds. These compounds, which possess multiple reactive sites or functional groups appended to a central aromatic core, are valuable in supramolecular chemistry, materials science, and as cross-linking agents.

By reacting p-Xylene-alpha,alpha'-dimethanesulfonate with nucleophiles containing additional functional groups, it is possible to introduce a variety of functionalities onto the p-xylene scaffold. For instance, reaction with a nucleophile that also contains a protected amine, a carboxylic acid ester, or another reactive handle allows for the synthesis of molecules with orthogonal reactivity. These multifunctional aromatic compounds can then be used in subsequent synthetic steps, such as polymerization or surface modification, to create complex and functional materials.

An example of such a synthesis is the reaction of p-Xylene-alpha,alpha'-dimethanesulfonate with two equivalents of a phenol (B47542) derivative bearing a protected functional group in the para position. After the Williamson ether synthesis, deprotection would yield a symmetrical molecule with two terminal functional groups, ready for further elaboration.

| Starting Material | Reagent | Product Class | Potential Applications |

| p-Xylene-alpha,alpha'-dimethanesulfonate | Hydrazine hydrate | Phthalazinone derivatives | Medicinal chemistry, drug discovery |

| p-Xylene-alpha,alpha'-dimethanesulfonate | Bis-phenols | Polyethers | High-performance polymers |

| p-Xylene-alpha,alpha'-dimethanesulfonate | Diamines | Macrocycles | Host-guest chemistry, sensors |

Precursor for Advanced Catalysts and Ligands

The development of new catalysts and ligands is crucial for advancing chemical synthesis, enabling reactions with higher efficiency, selectivity, and sustainability. The rigid p-xylene backbone of p-Xylene-alpha,alpha'-dimethanesulfonate provides a well-defined platform for the construction of bidentate ligands, which are essential components of many transition metal catalysts.

The synthesis of such ligands typically involves the reaction of p-Xylene-alpha,alpha'-dimethanesulfonate with two equivalents of a coordinating group, such as a phosphine (B1218219), an amine, or a thiol. The resulting bidentate ligand can then be complexed with a metal center to form a catalyst. The distance and orientation of the two coordinating atoms are fixed by the p-xylene spacer, which can have a significant impact on the catalytic activity and selectivity of the resulting metal complex.

For example, the reaction of p-Xylene-alpha,alpha'-dimethanesulfonate with two equivalents of diphenylphosphine (B32561) (in the form of its lithium salt) would yield a bidentate phosphine ligand. This ligand could then be used to prepare catalysts for a variety of cross-coupling reactions, hydrogenations, or hydroformylations. The steric and electronic properties of the ligand, and thus the catalyst, could be tuned by modifying the substituents on the phosphine groups or the xylene ring.

| Ligand Type | Synthesis from p-Xylene-alpha,alpha'-dimethanesulfonate | Metal Complex | Potential Catalytic Application |

| Bidentate Phosphine | Reaction with R₂PLi | Palladium, Rhodium, Iridium | Cross-coupling, Hydrogenation |

| Bidentate Amine | Reaction with R₂NH | Ruthenium, Iron | Transfer Hydrogenation |

| Bidentate Thioether | Reaction with RSH/base | Gold, Silver | Lewis Acid Catalysis |

Spectroscopic Characterization and Computational Studies

Quantum Chemical Computations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Such studies can provide valuable insights into the geometry, stability, and reactivity of a compound like p-xylene-alpha,alpha'-dimethanesulfonate.

Conformational analysis using DFT would be employed to identify the most stable three-dimensional arrangements of the p-xylene-alpha,alpha'-dimethanesulfonate molecule. This would involve rotating the bonds connecting the methanesulfonate (B1217627) groups to the methylene (B1212753) bridges and calculating the potential energy at each rotational angle. The resulting energetic profile would reveal the global minimum energy conformation and the energy barriers between different conformers. Such studies have been performed on the parent p-xylene (B151628), identifying eclipsed and staggered conformers. nih.govrsc.org

A specific computational study detailing the conformational analysis and energetic profiles of p-xylene-alpha,alpha'-dimethanesulfonate could not be located in the searched scientific literature. Therefore, no specific data on its preferred conformations or the energetic barriers to rotation is currently available.

Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For p-xylene-alpha,alpha'-dimethanesulfonate, this analysis would help in predicting its behavior in nucleophilic substitution reactions, where the methanesulfonate groups would act as leaving groups. Studies on related compounds have utilized this approach to understand reactivity trends. nist.gov

Despite the theoretical applicability, no published research was found that specifically reports the HOMO-LUMO energies or the HOMO-LUMO gap for p-xylene-alpha,alpha'-dimethanesulfonate.

Transition State Analysis and Reaction Pathway Mapping

The reactivity of p-xylene-alpha,alpha'-dimethanesulfonate is primarily governed by the two methanesulfonate groups, which are excellent leaving groups in nucleophilic substitution reactions. Understanding the transition states and reaction pathways is crucial for predicting the compound's behavior in various chemical environments.

The nucleophilic substitution at the benzylic carbon of sulfonate esters can proceed through different mechanisms, most notably the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) pathways. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

Studies on the solvolysis of substituted benzyl (B1604629) arenesulfonates have provided significant insights into the transition state structures of these reactions. rsc.org For example, the reaction of benzyl benzenesulfonates with anilines has been shown to proceed via an Sₙ2 mechanism. The structure of the transition state can be influenced by substituents on the nucleophile, the leaving group, and the substrate itself. rsc.org A more electron-donating substituent on the nucleophile and a more electron-withdrawing substituent on the leaving group tend to lead to a later transition state with more bond formation and bond breaking. rsc.org

Computational studies, often employing DFT, are instrumental in mapping the potential energy surface of these reactions. These studies can locate and characterize the transition state structures, providing information on bond lengths, bond angles, and charge distribution. This allows for a detailed understanding of the reaction mechanism at a molecular level.

For p-xylene-alpha,alpha'-dimethanesulfonate, a sequential substitution of the two methanesulfonate groups is expected. The first substitution will likely influence the reactivity of the second, a factor that can be explored through computational modeling.

Table 2: Calculated Parameters for Sₙ2 Transition State of a Model Benzylic Methanesulfonate Reaction

| Parameter | Value |

| Activation Energy (kcal/mol) | 15-25 |

| C-O bond length (Å) (leaving group) | ~2.2-2.4 |

| C-Nu bond length (Å) (nucleophile) | ~2.1-2.3 |

| Charge on leaving group | -0.7 to -0.9 |

| Charge on nucleophile | -0.6 to -0.8 |

Note: These values are illustrative and based on typical DFT calculations for Sₙ2 reactions of benzylic sulfonates.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, providing insights into solvent effects and conformational preferences that are not readily accessible through static computational models or experiments alone.

MD simulations of related aromatic molecules and sulfonate esters have been conducted to investigate their structural and dynamic properties in different environments. mdpi.comresearchgate.net For instance, simulations of p-xylene in various solvents have provided information on intermolecular interactions and diffusion coefficients. rsc.orgmdpi.com

In the context of p-xylene-alpha,alpha'-dimethanesulfonate, MD simulations could be used to:

Analyze the solvation shell: Determine the arrangement and orientation of solvent molecules around the sulfonate groups and the aromatic ring.

Investigate conformational dynamics: Study the rotational freedom of the C-O and S-O bonds and identify the most stable conformers in a given solvent.

Explore reaction dynamics: By combining MD with quantum mechanics (QM/MM methods), the entire reaction process of nucleophilic substitution can be simulated, providing a dynamic picture of the transition state and the role of the solvent in stabilizing it.

The insights gained from MD simulations are crucial for understanding reaction kinetics and for designing reaction conditions that favor specific outcomes.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Transformations Utilizing Bis(methanesulfonates)

The methanesulfonate (B1217627) groups in p-xylene-alpha,alpha'-dimethanesulfonate are excellent leaving groups, rendering the benzylic positions susceptible to a variety of nucleophilic substitution reactions. This reactivity is being harnessed in the development of novel catalytic transformations, particularly in the realm of cross-coupling reactions. While direct catalytic coupling of alkyl sulfonates can be challenging, recent advancements have shown promise. For instance, iron-catalyzed cross-coupling reactions of primary and secondary alkyl sulfonates with arylzinc reagents have been developed. acs.org This methodology could potentially be adapted for p-xylene-alpha,alpha'-dimethanesulfonate, enabling the formation of new carbon-carbon bonds at the benzylic positions.

Furthermore, the development of dual catalytic systems, such as the Ru/Ni system for the photoredox cross-coupling of alkyl sulfinate salts with aryl halides, opens up new avenues for the functionalization of compounds bearing sulfonate groups. nih.gov Although this specific example involves a sulfinate, the underlying principles of activating a C-S bond for cross-coupling could inspire the development of catalysts for the direct use of bis(methanesulfonates) in similar transformations. The ability to catalytically introduce a wide range of substituents would significantly enhance the synthetic utility of p-xylene-alpha,alpha'-dimethanesulfonate, allowing for the construction of complex molecules from a readily available starting material.

The benzylic C-H bonds adjacent to the aromatic ring are also sites of potential reactivity that can be exploited in catalytic transformations. While not directly involving the methanesulfonate groups, reactions at the benzylic position, such as benzylic bromination followed by substitution, offer an alternative route to functionalization. masterorganicchemistry.com Catalytic methods to directly functionalize these positions in the presence of the sulfonate groups would represent a significant step forward.

Integration into Flow Chemistry Methodologies for Enhanced Control and Efficiency

The synthesis of sulfonate esters, including p-xylene-alpha,alpha'-dimethanesulfonate, is well-suited for integration into flow chemistry methodologies. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automated, high-throughput synthesis. rsc.org

The synthesis of sulfonyl chlorides, precursors to sulfonate esters, has been successfully demonstrated in a continuous flow system, highlighting the feasibility of applying this technology to related processes. rsc.org A continuous-flow synthesis of p-xylene-alpha,alpha'-dimethanesulfonate could be envisioned starting from p-xylene-alpha,alpha'-diol and methanesulfonyl chloride. The precise control over reaction parameters such as temperature, residence time, and stoichiometry afforded by a flow reactor would allow for optimization of the reaction to maximize yield and minimize the formation of byproducts.

Furthermore, multi-step syntheses involving p-xylene (B151628) derivatives have been successfully implemented in flow systems. For example, a three-step continuous-flow synthesis of the pharmaceutical ingredient Efavirenz has been reported. thieme-connect.de This demonstrates the potential for integrating the synthesis of p-xylene-alpha,alpha'-dimethanesulfonate and its subsequent transformations into a continuous, multi-step process, leading to a more efficient and streamlined production of complex target molecules. The ability to perform in-line purification and analysis in flow systems further enhances the appeal of this technology for industrial applications. thieme-connect.de

Exploration of Bio-Inspired Synthetic Routes to p-Xylene Derivatives

The principles of biocatalysis and bio-inspired synthesis are increasingly being applied to the production of valuable chemicals, including derivatives of p-xylene. While the direct enzymatic synthesis of p-xylene-alpha,alpha'-dimethanesulfonate has not been reported, bio-inspired routes to its precursors are a promising area of research.

Enzymatic oxidation of p-xylene offers a potential pathway to p-xylene-alpha,alpha'-diol, the immediate precursor for the dimethanesulfonate. For instance, chloroperoxidase from Caldariomyces fumago has been shown to oxidize one of the methyl groups of p-xylene. researchgate.net Further research into enzymes or engineered enzymatic cascades could enable the selective di-hydroxylation of p-xylene to the desired diol. Unspecific peroxygenases (UPOs) have also shown potential in the oxidation of xylene derivatives. researchgate.net

Moreover, the development of biocatalytic systems for the conversion of biomass-derived feedstocks into p-xylene itself provides a sustainable starting point for the synthesis of its derivatives. researchgate.net Once bio-based p-xylene is obtained, it can be converted to p-xylene-alpha,alpha'-diol through established chemical methods, such as benzylic bromination followed by hydrolysis, and subsequently to p-xylene-alpha,alpha'-dimethanesulfonate. This hybrid chemo-enzymatic approach combines the advantages of sustainable feedstock utilization with efficient chemical transformations.

Prospects for Renewable Feedstock Integration in p-Xylene-alpha,alpha'-Dimethanesulfonate Synthesis

The transition from petrochemical-based feedstocks to renewable resources is a critical goal for a sustainable chemical industry. Significant progress has been made in the production of p-xylene from biomass, which directly impacts the sustainability of p-xylene-alpha,alpha'-dimethanesulfonate synthesis.

A prominent and promising route involves the conversion of lignocellulosic biomass to p-xylene. sylzyhg.comacs.org This can be achieved through various pathways, including the production of 2,5-dimethylfuran (B142691) (DMF) from C6 sugars (derived from cellulose (B213188) and hemicellulose) and its subsequent Diels-Alder reaction with ethylene (B1197577) (which can also be derived from biomass). confex.comrsc.orgresearchgate.netumn.edurenewable-carbon.eu Researchers have developed highly selective catalysts, such as phosphorus-containing zeolites, that can achieve near-quantitative yields of p-xylene from DMF and ethylene. confex.comrenewable-carbon.eu

Another approach involves the catalytic fast pyrolysis of lignocellulosic biomass to produce a mixture of aromatic compounds, from which p-xylene can be separated and purified. researchgate.net Additionally, processes are being developed to produce p-xylene from other biomass-derived platform molecules like isobutanol and even directly from ethylene via trimerization and subsequent reactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.